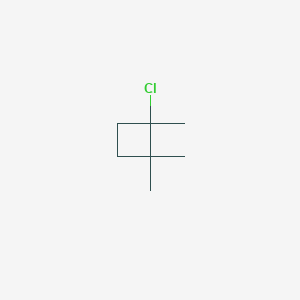

1-Chloro-1,2,2-trimethylcyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-1,2,2-trimethylcyclobutane is an organic compound with the molecular formula C₇H₁₃Cl It is a derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom and three hydrogen atoms are replaced by methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclobutane can be synthesized through several methods. One common approach involves the chlorination of 1,2,2-trimethylcyclobutane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and controlled to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-1,2,2-trimethylcyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,2,2-trimethylcyclobutane.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: 1-Hydroxy-1,2,2-trimethylcyclobutane.

Elimination: 1,2,2-Trimethylcyclobutene.

Oxidation: 1,2,2-Trimethylcyclobutanone or 1,2,2-trimethylcyclobutanecarboxylic acid.

Aplicaciones Científicas De Investigación

1-Chloro-1,2,2-trimethylcyclobutane has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.

Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-chloro-1,2,2-trimethylcyclobutane depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.

Comparación Con Compuestos Similares

1-Chloro-1,2,2-trimethylcyclobutane can be compared with other chlorinated cyclobutanes and methyl-substituted cyclobutanes:

1-Chloro-1,2-dimethylcyclobutane: Similar in structure but with fewer methyl groups, leading to different reactivity and physical properties.

1-Chloro-1,3,3-trimethylcyclobutane: The position of the chlorine and methyl groups affects the compound’s chemical behavior and applications.

1-Bromo-1,2,2-trimethylcyclobutane: The presence of a bromine atom instead of chlorine can lead to different reactivity due to the larger atomic size and different electronegativity.

Actividad Biológica

1-Chloro-1,2,2-trimethylcyclobutane is a chlorinated cyclic compound that has garnered attention in various fields of organic chemistry and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C_7H_13Cl

- Molecular Weight : 146.63 g/mol

- Boiling Point : 129-130 °C

- Density : 1.01 g/mL at 25 °C

- Refractive Index : n20/D 1.453

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. Chlorinated compounds are known to participate in nucleophilic substitution reactions, which can lead to the modification of biomolecules such as proteins and nucleic acids. This reactivity is essential for understanding its potential therapeutic effects and toxicity.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through membrane disruption or enzyme inhibition. |

| Cytotoxicity | Studies show varying degrees of cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways, impacting cellular functions. |

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.

Cytotoxic Effects

In vitro assays on various cancer cell lines revealed that this compound exhibited cytotoxic effects that were dose-dependent. For instance, treatment of human breast cancer cells (MCF-7) with increasing concentrations resulted in a notable decrease in cell viability, suggesting its potential as an anticancer agent.

Research Findings

Recent research highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of chlorinated cyclobutanes. Modifications to the cyclobutane ring or substituents significantly influenced both the reactivity and biological outcomes. For example:

- Substituent Variations : Altering the position or type of substituents on the cyclobutane ring can enhance or diminish biological activity.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Propiedades

Número CAS |

820222-37-5 |

|---|---|

Fórmula molecular |

C7H13Cl |

Peso molecular |

132.63 g/mol |

Nombre IUPAC |

1-chloro-1,2,2-trimethylcyclobutane |

InChI |

InChI=1S/C7H13Cl/c1-6(2)4-5-7(6,3)8/h4-5H2,1-3H3 |

Clave InChI |

JPIIHQBIXFYORB-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC1(C)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.